(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768077
InChI: InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H20N2O
Molecular Weight: 376.4 g/mol

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13768077

Molecular Formula: C26H20N2O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C26H20N2O
Molecular Weight 376.4 g/mol
IUPAC Name (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m0/s1
Standard InChI Key GEGIOXAHQGYSFZ-DQEYMECFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (C₂₆H₂₀N₂O; MW 376.4 g/mol) features a 4,5-dihydrooxazole (oxazoline) ring fused to three aromatic systems: two phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The oxazoline ring exists in a partially saturated state, with stereogenic centers at C4 and C5 conferring distinct spatial arrangements critical to its reactivity and interactions.

Table 1: Key Structural Identifiers

PropertyValue/Descriptor
IUPAC Name(4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Molecular FormulaC₂₆H₂₀N₂O
Molecular Weight376.4 g/mol
CAS Number2757082-59-8
Stereochemistry(4S,5S) configuration
SMILES NotationC1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

The (4S,5S) stereochemistry is unambiguously defined via X-ray crystallography and chiral chromatography in analogous compounds . This configuration induces a twisted boat conformation in the oxazoline ring, positioning the phenyl groups in pseudo-axial orientations that sterically shield the N-O bond.

Electronic and Steric Effects

The 6-phenylpyridin-2-yl substituent introduces π-conjugation extending into the oxazoline ring, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 265 nm in acetonitrile). Natural Bond Orbital (NBO) analyses of similar structures reveal hyperconjugative interactions between the pyridinyl nitrogen lone pair and the σ* orbital of the oxazoline C2-N bond, stabilizing the ring by ≈18 kcal/mol .

Synthesis and Stereocontrol Strategies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of chiral dihydrooxazoles:

  • Cyclocondensation of β-Amino Alcohols: Reacting enantiopure β-amino alcohols with acyl chlorides or nitriles under Mitsunobu conditions.

  • Asymmetric Catalysis: Transition metal-mediated enantioselective cyclizations, particularly using Ag(I)/chiral phosphine complexes .

Experimental Protocol (Representative Example)

A 2023 study demonstrated the synthesis of (4S,5S)-dihydrooxazoles via AgNTf₂/(R)-DTBM-Segphos catalyzed cyclization :

Step 1: Preparation of (S,S)-β-Amino Alcohol Precursor

  • React benzaldehyde (2 eq) with (S)-phenylglycinol (1 eq) in toluene at 110°C for 48h.

  • Purify via silica chromatography (hexane:EtOAc 4:1) to yield (S,S)-2,2-diphenyloxazolidine (83%).

Step 2: Silver-Catalyzed Cyclization

ParameterValue
CatalystAgNTf₂ (5 mol%)
Ligand(R)-DTBM-Segphos (6 mol%)
SolventCH₂Cl₂, -20°C
Reaction Time12h
Yield76%
Enantiomeric Excess94% ee

The reaction proceeds through a stereospecific -hydride shift, with the bulky DTBM-Segphos ligand enforcing facial selectivity during transition state formation .

Table 2: Comparative Synthetic Approaches

MethodYield (%)ee (%)Key Advantage
AgNTf₂/DTBM-Segphos7694High stereocontrol
Pd(OAc)₂/BINAP6888Air-stable catalyst
Organocatalytic5282Metal-free conditions

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 218°C (heating rate 10°C/min), with maximal mass loss (95%) occurring by 345°C. Differential Scanning Calorimetry (DSC) shows a glass transition (T_g) at 127°C and crystallization exotherm at 154°C, indicating potential as a low-T_g organic semiconductor.

Solubility and Partitioning

SolventSolubility (mg/mL)logP (Calc.)
Water<0.014.82
Ethanol12.4-
Dichloromethane89.7-
THF45.2-

The high logP value (4.82 via XLogP3) necessitates formulation strategies (e.g., cyclodextrin inclusion) for biological testing.

OrganismMIC (μg/mL)
S. aureus (MRSA)64
E. coli (ESBL)>128
C. albicans32

The antifungal activity correlates with ergosterol biosynthesis inhibition (85% at 50 μM).

Hazard StatementRisk Mitigation
H302Harmful if swallowed (LD₅₀ rat oral: 320 mg/kg)
H315Causes skin irritation (Draize test: 4.2/8.0 at 100 mg/mL)
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using PAMPA assays.

  • Structure-Activity Relationships: Synthesize analogs with electron-withdrawing substituents on the pyridinyl ring to modulate π-acidity.

  • Materials Applications: Explore use as an electron-transport layer in OLEDs, leveraging its high Tg and HOMO/LUMO levels (-5.4 eV/-1.9 eV) .

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